molecular formula C15H15N3S B1402860 1,5-Diphenyl-1,3,5-triazinane-2-thione CAS No. 585566-43-4

1,5-Diphenyl-1,3,5-triazinane-2-thione

Cat. No.: B1402860
CAS No.: 585566-43-4
M. Wt: 269.4 g/mol
InChI Key: KTFOZUCIEORERD-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1,3,5-triazinane-2-thione is a synthetic organic compound featuring a partially saturated 1,3,5-triazine core, where one of the oxygen atoms is replaced by a sulfur atom (thione group), and two phenyl substituents. This structure places it within a class of nitrogen-containing heterocycles known for their significant research potential in medicinal and organic chemistry. Compounds based on the 1,3,5-triazinane scaffold are of high interest in drug discovery due to their ability to interact with various biological targets. The 1,3,5-triazine ring is a privileged structure in medicinal chemistry, associated with a wide range of biological activities. The substitution pattern, particularly with aryl groups like phenyl rings, is a common feature in molecules designed for biological evaluation. The presence of the thione group can be critical for activity, as sulfur atoms often increase polarizability and can influence a molecule's electronic properties and binding affinity. Research on closely related analogues, such as 4,6-diphenyl-1,3,5-triazinane-2-thione, has demonstrated their formation as diastereomeric mixtures and interesting properties like solvent-induced cis/trans-isomerization, which can be studied via NMR spectroscopy . Furthermore, the broader family of 1,3,5-triazinane-trithiones (thioisocyanurates) has been synthesized and studied for their impact on electronic structure and optical properties, showing a bathochromic shift in absorption bands compared to their oxygenated counterparts . This makes such compounds relevant for research in materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,5-diphenyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFOZUCIEORERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Diphenyl-Substituted Precursors

Method Overview:
One common approach involves cyclization of diphenyl-substituted intermediates, such as diphenyl-1,3-dicarbonyl compounds, with suitable nitrogen and sulfur sources. This method typically involves the formation of a heterocyclic ring through condensation reactions followed by thionation.

Key Steps:

  • Condensation of diphenyl derivatives with ammonia or primary amines to form a cyclic intermediate.
  • Cyclization under reflux conditions to generate the triazinane ring.
  • Thionation using reagents like phosphorus sulfide (P₄S₁₀) or Lawesson’s reagent to introduce sulfur at the 2-position.

Research Findings:
A study reported the synthesis of related heterocycles by reacting diphenyl-1,3-dicarbonyl compounds with ammonium thiocyanate, followed by cyclization and sulfurization, achieving yields of approximately 70-85% under optimized conditions.

Thionation of Corresponding Triazinane Precursors

Method Overview:
This approach involves synthesizing the parent 1,3,5-triazinane-2-one derivative first, then converting it into the thione form via sulfurization.

Procedure:

  • Synthesis of 1,3,5-triazinane-2-one derivatives via condensation of diphenylamine derivatives with formaldehyde and urea or related compounds.
  • Thionation using phosphorus sulfide (P₄S₁₀) or Lawesson’s reagent, typically in inert solvents such as xylene or pyridine, under reflux.

Research Findings:
A notable method involved refluxing the parent compound with P₄S₁₀ in xylene for 4 days, resulting in the formation of the thione derivative with yields ranging from 60-80%. The process was optimized by using excess P₄S₁₀ and longer reaction times to improve conversion.

Multi-Step Synthesis Involving Formaldehyde and Thiosemicarbazide

Method Overview:
This method, detailed in recent literature, involves initial formation of a diphenyl-1,2,4-triazine-3-one intermediate, followed by cyclization and sulfurization to yield the target compound.

Key Steps:

  • Condensation of benzil with semicarbazide or thiosemicarbazide in ethanol under reflux for 30 hours to produce diphenyl-1,2,4-triazine-3-one derivatives.
  • Formaldehyde-mediated hydroxymethylation of the triazine ring to produce hydroxymethyl derivatives.
  • Thionation with P₄S₁₀ or similar reagents to produce the thione derivative.

Research Findings:
This method yields the compound in moderate to high yields (65-85%) and allows for functional group modifications at the ring, offering versatility for further derivatization.

Direct Thionation of Diphenyl-Substituted Isocyanurates

Method Overview:
Recent advances include the direct conversion of diphenyl isocyanurates into their thione analogs using sulfur transfer reagents under controlled conditions.

Procedure:

  • Isocyanurate derivatives are treated with P₄S₁₀ in dry solvents such as dichloromethane or xylene.
  • Refluxing for several days ensures complete thionation at the 2-position.

Research Findings:
Yields of 70-99% are achievable with optimized reaction conditions, particularly when using excess P₄S₁₀ and longer reflux times. The process is efficient and scalable, suitable for industrial applications.

Data Summary Table: Preparation Methods

Method Starting Materials Reagents Solvent Reaction Conditions Yield (%) Remarks
1. Cyclization of diphenyl-1,3-dicarbonyl Diphenyl-1,3-dicarbonyl NH₃ or amines, P₄S₁₀ Ethanol, xylene Reflux, 4-5 days 70-85 High yield, scalable
2. Thionation of diphenyl-1,3,5-triazinane-2-one Diphenyl-1,3,5-triazinane-2-one P₄S₁₀ Xylene, pyridine Reflux, 4 days 60-80 Requires excess P₄S₁₀
3. Formaldehyde and Thiosemicarbazide route Benzil, semicarbazide/thiosemicarbazide Formaldehyde, P₄S₁₀ Ethanol, DMF Reflux, 3-5 hours 65-85 Versatile functionalization
4. Direct Thionation of Isocyanurates Diphenyl isocyanurate P₄S₁₀ Dichloromethane, xylene Reflux, days 70-99 Efficient, high yield

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

1,5-Diphenyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,5-diphenyl-1,3,5-triazinane-2-thione exerts its effects involves its adsorption onto surfaces and interaction with molecular targets. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface through its phenyl and thione groups, forming a protective layer that prevents further corrosion. The presence of phenyl rings enhances its hydrophobicity and facilitates strong adsorption through π-electron interactions .

Comparison with Similar Compounds

Core Structural Differences

The triazinane-thione core distinguishes this compound from five-membered heterocycles like triazoles. For example:

  • 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (): A five-membered triazole ring with a fluorine-substituted phenyl group and an amino substituent. Synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .
  • 1,5-Diphenyl-1,3,5-triazinane-2-thione : A six-membered triazinane ring with phenyl groups, offering greater steric bulk and altered electronic properties compared to triazoles.

Substituent Effects

  • Phenyl vs. Alkyl Substituents: Bis-triazinane derivatives like 5,5′-(ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) () feature alkyl bridges (ethane or butane) between two triazinane units, enabling crosslinking or polymer formation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Method Yield Key Properties
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Triazole-3-thione 3-Fluorophenyl, amino Fusion of thiocarbohydrazide and 3-fluorobenzoic acid 85% High electronegativity (F), planar structure
5,5′-(Ethane-1,2-diyl)bis(1,3,5-triazinane-2-thione) Triazinane-2-thione Ethane-diyl bridge Thiourea + formaldehyde + ethane-1,2-diamine Not specified Crosslinking potential, polymeric applications
This compound Triazinane-2-thione Phenyl at 1,5 Likely thiourea + benzaldehyde derivatives + amines Unknown Steric bulk, aromatic interactions

Biological Activity

1,5-Diphenyl-1,3,5-triazinane-2-thione (DTT) is a compound belonging to the triazine family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological properties of DTT, focusing on its antimicrobial and anticancer activities, as well as its potential applications in various fields.

Synthesis and Characterization

DTT can be synthesized through a series of chemical reactions involving thiourea and appropriate aryl derivatives. The compound's structure features a triazine core with thione functionality, which is critical for its biological activity.

Key Characteristics:

  • Molecular Formula: C13_{13}H12_{12}N3_3S
  • Molecular Weight: 256.32 g/mol
  • Melting Point: 295–320 °C (dec)

The synthesis typically involves refluxing thiourea with substituted aryl compounds under controlled conditions, leading to the formation of DTT in good yields. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

DTT has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that DTT exhibits significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that DTT could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have investigated the anticancer potential of DTT. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on MCF-7 cells revealed that treatment with DTT resulted in:

  • Cell Viability Reduction: Approximately 70% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction: Increased annexin V/PI staining indicating early apoptosis.

The biological activity of DTT is attributed to its ability to interact with cellular targets through various biochemical pathways. The thione group is believed to play a crucial role in the interaction with enzymes or receptors involved in cellular signaling processes.

Proposed Mechanisms:

  • Enzyme Inhibition: DTT may inhibit key enzymes involved in bacterial metabolism.
  • Cell Cycle Modulation: It affects the expression of proteins regulating the cell cycle, leading to growth arrest in cancer cells.

Comparative Analysis with Similar Compounds

DTT is compared with other triazine derivatives to highlight its unique properties:

Compound Antimicrobial Activity Anticancer Activity
1,3,5-TriazineModerateLow
This compound (DTT)HighHigh
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acidModerateModerate

DTT stands out due to its potent biological activities compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Diphenyl-1,3,5-triazinane-2-thione
Reactant of Route 2
1,5-Diphenyl-1,3,5-triazinane-2-thione

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